3-(3-Bromophenyl)pyridine

Overview

Description

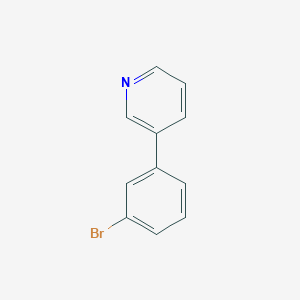

3-(3-Bromophenyl)pyridine is an organic compound with the molecular formula C11H8BrN. It is a derivative of pyridine, where a bromophenyl group is attached to the third position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)pyridine typically involves the bromination of 3-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like

Biological Activity

3-(3-Bromophenyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, case reports, and research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a pyridine ring, which is known for its diverse biological properties. The presence of the bromine atom may enhance the compound's lipophilicity and influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds containing pyridine moieties exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml | |

| Pseudomonas aeruginosa | 128 µg/ml | |

| Bacillus subtilis | 16 µg/ml |

The above table summarizes findings from various studies indicating that this compound exhibits moderate activity against common bacterial pathogens. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membrane integrity or inhibit essential enzymatic processes.

Anticancer Activity

Pyridine derivatives are also recognized for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study investigating the anticancer effects of pyridine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against different cancer cell lines. Notably, one derivative demonstrated an IC50 value of 2.11 µM against PC-3 prostate cancer cells.

Table 2: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | 2.11 |

| HeLa | 2.21 | |

| MDA-MB-231 | 0.95 |

The results indicate that this compound holds promise as a potential anticancer agent, particularly against prostate and cervical cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

- Disruption of Cell Membrane Integrity : The lipophilic nature of brominated pyridines may allow them to integrate into bacterial membranes, leading to cellular leakage and death.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(3-Bromophenyl)pyridine is in the development of pharmaceutical compounds. Its derivatives have been investigated for their potential as anticancer agents. For instance, compounds derived from thieno[2,3-b]pyridine structures, which include this compound as a scaffold, have shown significant antitumor activity against various cancer cell lines, including triple-negative breast cancer cells. These compounds target phosphoinositide-specific phospholipase C, which plays a crucial role in cancer cell survival and proliferation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for creating more complex molecules. Researchers have utilized this compound to synthesize new pyridine derivatives that exhibit enhanced biological activities .

Material Science

In material science, this compound has been explored for its potential use in creating advanced materials such as polymers and dyes. Its bromine substituent can facilitate cross-linking reactions, leading to materials with desirable mechanical and thermal properties .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various pathogens and have shown promising results in inhibiting bacterial growth, suggesting their potential use in developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a novel thieno[2,3-b]pyridine derivative containing the this compound moiety. The compound was found to significantly reduce the viability of MDA-MB-231 breast cancer cells at nanomolar concentrations. The mechanism involved the modulation of lipid metabolism pathways, highlighting the compound's potential as a therapeutic agent against aggressive cancer types .

Case Study 2: Synthesis of New Derivatives

Research focused on synthesizing new derivatives from this compound through various chemical modifications. These derivatives were evaluated for their biological activities, including cytotoxicity against different cancer cell lines and antibacterial efficacy. The study demonstrated that specific modifications could enhance both potency and selectivity .

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-bromophenyl)pyridine derivatives, and how can reaction conditions be optimized for higher yields?

Basic

The synthesis of this compound derivatives typically involves condensation reactions, halogenation, or cross-coupling methodologies. For example, a reflux-based method using 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one and cyanothioacetamide in absolute ethanol with trimethylamine as a catalyst has been reported (yield: ~60% C, 4.36% H) . Key optimization parameters include:

- Temperature : Reflux conditions (70–80°C) enhance reaction kinetics.

- Catalyst : Trimethylamine improves nucleophilic substitution efficiency.

- Solvent polarity : Ethanol balances solubility and reaction rate.

Basic

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr).

- Waste disposal : Segregate halogenated waste for professional treatment .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced

Discrepancies (e.g., inactive vs. active compounds) arise from:

- Assay conditions : pH, temperature, and enzyme source (e.g., fungal vs. human tyrosinase) .

- Purity : HRMS and HPLC validate compound integrity (>95% purity).

- Cellular models : Compare in vitro (cell-free) vs. in vivo (cell-based) results .

Methodological Approach :

Replicate studies under standardized conditions.

Use orthogonal assays (e.g., fluorescence-based and colorimetric).

Validate target engagement via molecular docking .

Q. What are the emerging applications of this compound derivatives in materials science?

Advanced

Properties

IUPAC Name |

3-(3-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUIVUBQMBPYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522347 | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4422-32-6 | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.